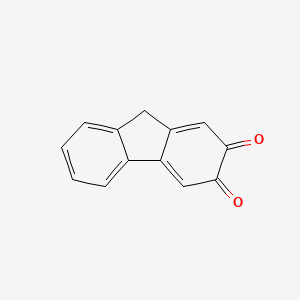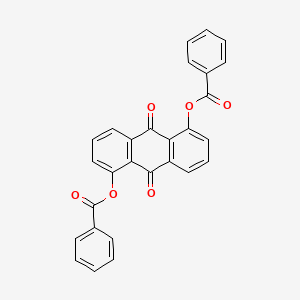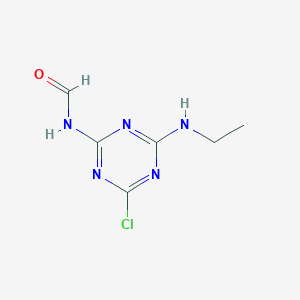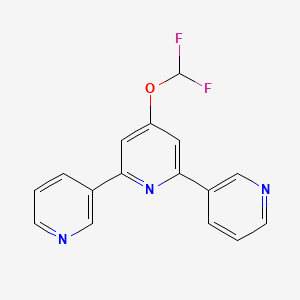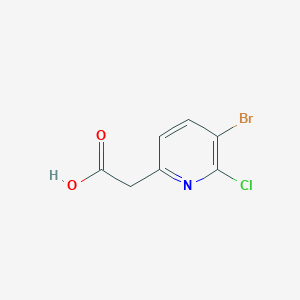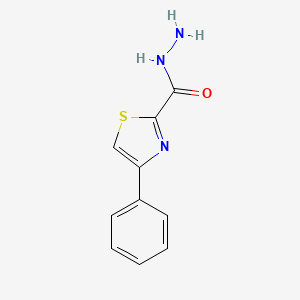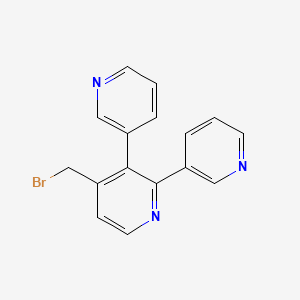
4-(bromomethyl)-2,3-dipyridin-3-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2,3-dipyridin-3-ylpyridine is an organic compound that features a bromomethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2,3-dipyridin-3-ylpyridine typically involves the bromination of a precursor compound. One common method is the radical bromination of a methyl-substituted pyridine derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up efficiently .
化学反応の分析
Types of Reactions
4-(Bromomethyl)-2,3-dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Nucleophilic substitution: Produces substituted pyridine derivatives.
Oxidation: Forms pyridine N-oxides.
Reduction: Yields methyl-substituted pyridine derivatives.
科学的研究の応用
4-(Bromomethyl)-2,3-dipyridin-3-ylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of functional materials, including polymers and coordination complexes.
作用機序
The mechanism of action of 4-(bromomethyl)-2,3-dipyridin-3-ylpyridine depends on the specific applicationIn medicinal chemistry, the compound’s activity may involve interactions with specific molecular targets, such as enzymes or receptors, through its pyridine rings .
類似化合物との比較
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of additional pyridine rings.
4-(Bromomethyl)benzene: Lacks the additional pyridine rings, making it less versatile in forming coordination complexes.
Uniqueness
4-(Bromomethyl)-2,3-dipyridin-3-ylpyridine is unique due to its dual pyridine rings, which enhance its ability to participate in coordination chemistry and form stable complexes with metals. This property makes it particularly valuable in materials science and catalysis .
特性
分子式 |
C16H12BrN3 |
|---|---|
分子量 |
326.19 g/mol |
IUPAC名 |
4-(bromomethyl)-2,3-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c17-9-12-5-8-20-16(14-4-2-7-19-11-14)15(12)13-3-1-6-18-10-13/h1-8,10-11H,9H2 |
InChIキー |
BNQLXKNRTBCDRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2C3=CN=CC=C3)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


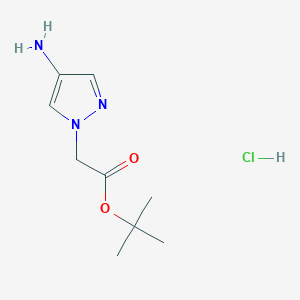
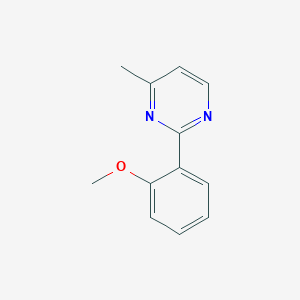
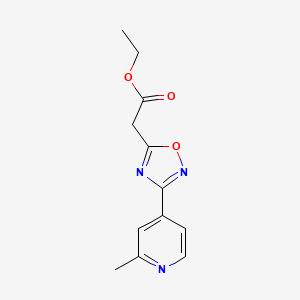
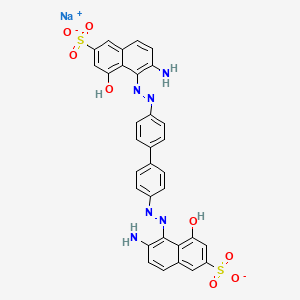

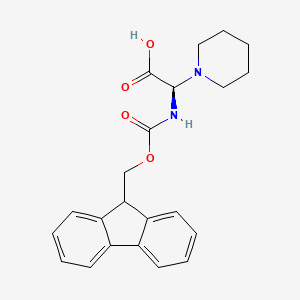
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
